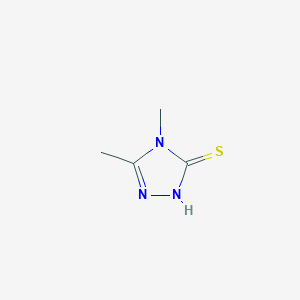

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVCBBXLGYYSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192236 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-50-6 | |

| Record name | 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38942-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-4,5-dimethyl-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethyl-1H-1,2,4-triazole-5(4H)-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87ZS87LEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" basic properties

<_Step_2> I have gathered a significant amount of information on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and the broader class of 1,2,4-triazole-3-thiones. The search results provide:

-

General Synthesis Methods: Several articles describe the general synthesis of 1,2,4-triazole-3-thiones, typically involving the cyclization of thiosemicarbazide derivatives. I have a good understanding of the common synthetic pathways.

-

Spectroscopic Data: There are mentions and some specific examples of IR, 1H NMR, and 13C NMR data for various 4,5-disubstituted-1,2,4-triazole-3-thiols. This will allow me to describe the expected spectral characteristics.

-

Physical Properties: I have found basic physical properties such as molecular weight, formula, and melting point for the target compound and its analogs.

-

Reactivity and Applications: The search results strongly indicate that the primary application of this class of compounds is as a scaffold or building block in medicinal chemistry. The thiol group is a key reactive handle for synthesizing more complex molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Biological Context: The literature confirms that the 1,2,4-triazole ring is a "privileged structure" in drug discovery.

However, there are still some gaps to address to create a truly "in-depth technical guide" for the specified audience:

-

Specific Protocol for the Target Compound: While I have general synthesis methods, I lack a specific, step-by-step, citable protocol for the synthesis of this compound itself. The current results focus more on its analogs.

-

Detailed Crystallographic Data: I have found a CCDC number for a related compound (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol), but not for the exact target molecule. Detailed crystallographic data would be a valuable addition for a scientific audience.

-

Quantitative Reactivity Data: The current information describes the reactivity of the thiol group qualitatively. Finding quantitative data (e.g., pKa of the thiol, reaction kinetics) would enhance the technical depth.

-

Specific Biological Targets: The results mention a wide range of biological activities for derivatives. However, for a drug development audience, information on specific enzyme targets (like the mention of CYP51A1 for antifungal triazoles) is crucial. I need to find more concrete examples related to derivatives of the target compound.

-

Toxicological Data: Detailed toxicological information beyond basic hazard codes is still missing.

Therefore, my next steps will be to refine my search to address these specific gaps. I will focus on finding a precise synthesis protocol, more detailed analytical and structural data, and more specific examples of its application in the synthesis of bioactive molecules with known mechanisms of action.

An In-Depth Technical Guide to 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of 1,2,4-triazole and its derivatives has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among these, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is of particular interest due to its significant therapeutic potential. This technical guide provides a comprehensive overview of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 38942-50-6), a representative member of this promising class of compounds. This document will delve into its chemical synthesis, physicochemical properties, spectral characterization, and explore its potential biological activities, drawing upon established knowledge of its structural analogs. The guide aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel triazole-based therapeutic agents.

Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole ring system is a prevalent structural motif in a multitude of clinically significant drugs, spanning a wide array of therapeutic areas. The introduction of a thiol group at the 3-position, along with substitutions at the 4 and 5-positions, gives rise to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. This structural arrangement is not merely a synthetic curiosity but a key pharmacophore that imparts a diverse range of biological activities.

Extensive research into this class of compounds has revealed their potential as:

-

Antimicrobial Agents: Exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

-

Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines, making them promising candidates for oncological drug discovery.[3][4][5]

-

Antitubercular Agents: Showing potential in combating Mycobacterium tuberculosis.

-

Anti-inflammatory and Analgesic Agents: Indicating a role in modulating inflammatory pathways.

The thiol group, in particular, is a crucial feature, as it can exist in tautomeric equilibrium with the thione form, influencing the molecule's electronic properties and its ability to interact with biological targets. Furthermore, the thiol moiety provides a reactive handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will now focus specifically on this compound, providing a detailed examination of its synthesis and properties, while contextualizing its potential within the broader landscape of its pharmacologically active relatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry, typically proceeding through the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. The following protocol is a representative method for the synthesis of this compound.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-methylthiosemicarbazide

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-acetyl-4-methylthiosemicarbazide.

Step 2: Synthesis of this compound

-

Base-catalyzed Cyclization: Suspend the 1-acetyl-4-methylthiosemicarbazide (1 equivalent) obtained from Step 1 in an aqueous solution of sodium hydroxide (e.g., 8%).

-

Reflux: Heat the mixture to reflux for 4-6 hours. During this time, the thiosemicarbazide will cyclize with the elimination of a water molecule.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

-

Product Isolation: The precipitated solid is the desired product, this compound. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on data from its close analogs.[6][7]

| Property | Expected Value/Characteristic |

| Molecular Formula | C4H7N3S |

| Molecular Weight | 129.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-250 °C (highly dependent on purity) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF |

| Tautomerism | Exists in a tautomeric equilibrium between the thiol and thione forms |

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Caption: Spectroscopic techniques for the characterization of the target compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring. The C=N stretching vibration is typically observed around 1600 cm⁻¹. The presence of the thione tautomer would give rise to a C=S stretching band in the region of 1250-1350 cm⁻¹. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹, indicative of the thiol tautomer.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Signals corresponding to the two methyl groups (at the 4 and 5 positions) would appear as singlets in the aliphatic region (typically between 2.0 and 3.5 ppm). The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The S-H proton, if observable, would also be a broad singlet.[9][10]

-

¹³C NMR: The carbon NMR spectrum would show signals for the two distinct methyl carbons and the two carbons of the triazole ring. The carbon of the C=S group is expected to be significantly downfield.[1]

-

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 129.18). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the triazole ring.

Potential Biological Activities and Therapeutic Applications

As a member of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol family, this compound is predicted to possess a range of biological activities. The following sections outline the most probable therapeutic applications based on extensive research on its structural analogs.

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in the design of antimicrobial agents. Numerous studies have demonstrated the efficacy of 4,5-disubstituted analogs against a variety of pathogens.

-

Antibacterial Activity: These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The mechanism of action is often attributed to the inhibition of essential enzymes in the bacterial metabolic pathways.

-

Antifungal Activity: Several derivatives have demonstrated potent antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[2] The presence of the triazole ring is a key feature in many commercial antifungal drugs, and it is likely that this compound shares a similar mechanism of action, potentially involving the inhibition of ergosterol biosynthesis.

Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

-

Well Preparation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

-

Application of Test Compound: A solution of this compound at a known concentration (e.g., in DMSO) is added to the wells. A solvent control (DMSO) and a standard antibiotic/antifungal are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several anticancer drugs. Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and lung.[3][4][5]

The proposed mechanisms of anticancer action for this class of compounds are diverse and may include:

-

Enzyme Inhibition: Targeting kinases and other enzymes that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, general trends can be inferred from the broader class of compounds.

Caption: Key structural features influencing the biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

-

Substituents at the N4 and C5 Positions: The nature of the substituents at the 4 and 5 positions plays a critical role in determining the biological activity. In this compound, the presence of two small methyl groups suggests a balance between lipophilicity and steric hindrance. Larger or more electron-withdrawing/donating groups at these positions can significantly modulate the compound's activity.

-

The Thiol/Thione Group: As mentioned, the tautomerism of the thiol group is crucial. This functionality can act as a hydrogen bond donor or acceptor and can also coordinate with metal ions in the active sites of metalloenzymes, which is a common mechanism of action for many enzyme inhibitors.

Future Directions and Conclusion

This compound represents a simple yet promising scaffold within the vast family of 1,2,4-triazole derivatives. While the direct biological evaluation of this specific compound is not extensively documented, the wealth of data on its analogs strongly suggests its potential as a lead compound for the development of novel antimicrobial and anticancer agents.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of this compound against a wide panel of bacterial, fungal, and cancer cell lines to elucidate its specific activity profile.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its biological effects.

-

Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications at the N4 and C5 positions to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the most promising compounds in animal models.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2014). National Institutes of Health. [Link]

-

Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

-

Kantminienė, K., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 20(7), 1031-1037. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ijpbs.net. [Link]

-

Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- breast cancer. Ginekologia i Poloznictwo. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). ResearchGate. [Link]

-

Kantminienė, K., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. KTU ePubl. [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. Frontiers in Chemistry, 10. [Link]

-

Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. (2007). PubMed. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

4, 5-Dimethyl-4H-1, 2, 4-triazole-3-thiol, min 98%, 5 grams. (n.d.). hd-scientifics.com. [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]

-

4,5-dimethyl-4h-(1,2,4)triozole-3-thiol. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]

-

IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. connectjournals.com [connectjournals.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. calpaclab.com [calpaclab.com]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This compound (CAS No: 38942-50-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of the 1,2,4-triazole scaffold, a privileged structure in drug discovery, this molecule serves as a versatile building block for synthesizing compounds with a wide array of potential biological activities.[4][5] This guide provides an in-depth analysis of its core molecular structure, with a particular focus on the critical concept of thiol-thione tautomerism, which governs its reactivity and spectroscopic properties. We will explore its physicochemical characteristics, outline a logical synthetic pathway with mechanistic insights, and discuss its reactivity and applications, particularly its emerging role as a building block for protein degraders.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific triazole derivative.

Core Molecular Structure and Tautomerism

The fundamental framework of the title compound is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This core is substituted with two methyl groups at the N4 and C5 positions and a sulfur-containing functional group at the C3 position.

The Critical Thiol-Thione Tautomerism

A defining characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol form and the thione form.[6] This equilibrium is not a trivial structural nuance; it dictates the molecule's aromaticity, hydrogen bonding capability, and chemical reactivity.

-

Thiol Form (this compound): In this form, the proton resides on the sulfur atom, creating a sulfhydryl (-SH) group. The triazole ring maintains a fully conjugated, aromatic system.

-

Thione Form (4,5-Dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): Here, the proton is located on a nitrogen atom (N2) of the ring, and the C3-sulfur bond is a double bond (C=S, a thione). In this configuration, the aromaticity of the triazole ring is disrupted.

While both forms exist, extensive spectroscopic studies on related structures have shown that the thione tautomer is generally the predominant form , especially in the solid state and in various solvents.[6] This preference is attributed to the greater thermodynamic stability of the C=S double bond and associated amide-like resonance within the ring.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signatures is essential for the identification, purification, and characterization of this compound.

Key Physicochemical Properties

The following table summarizes the key identifying and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 38942-50-6 | [1][2][7] |

| Molecular Formula | C₄H₇N₃S | [2][7] |

| Molecular Weight | 129.18 g/mol | [7] |

| Appearance | Solid, white to off-white powder | [1] |

| Melting Point | 210 °C | [7] |

| Purity | ≥98% (Commercially available) | [1][2] |

| Solubility | Reported as soluble in water | [1] |

| Storage | Room temperature, under inert atmosphere | [7] |

Spectroscopic Signature Analysis

Spectroscopic analysis provides irrefutable evidence for the molecular structure and is crucial for confirming the identity of a synthesized batch. The expected data are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomeric form. The presence of a strong absorption band in the region of 1160-1260 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[6] A broad absorption corresponding to an N-H stretch would be expected around 3100-3300 cm⁻¹ . Conversely, a weak absorption for the S-H (thiol) stretch between 2550-2700 cm⁻¹ would indicate the presence of the thiol tautomer, but this is often absent or very weak, reinforcing the predominance of the thione form.[6] Other key bands include C=N stretching around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would clearly show two distinct singlets for the two methyl groups. The N4-CH₃ protons would likely appear around 3.3-3.7 ppm, while the C5-CH₃ protons would be further upfield, around 2.2-2.5 ppm. A broad singlet for the N-H proton, which is exchangeable with D₂O, would be expected at a downfield chemical shift (typically >10 ppm).

-

¹³C-NMR: The spectrum would display four signals: two for the methyl carbons and two for the triazole ring carbons. The C=S carbon (C3) would be significantly deshielded, appearing in the range of 165-180 ppm, providing strong evidence for the thione structure.

-

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, typically proceeding via the cyclization of a substituted thiosemicarbazide precursor.[4][8] This approach offers high yields and a straightforward workflow.

Recommended Synthetic Protocol

The most logical pathway involves a two-step sequence starting from 4-methylthiosemicarbazide.

Step 1: Acylation of 4-Methylthiosemicarbazide The initial step is the N-acylation of the unsubstituted N1 nitrogen of 4-methylthiosemicarbazide with an acetylating agent like acetic anhydride or acetyl chloride. This forms the open-chain intermediate, 1-acetyl-4-methylthiosemicarbazide.

Step 2: Base-Catalyzed Intramolecular Cyclization The acylthiosemicarbazide intermediate is then treated with an aqueous base (e.g., NaOH or K₂CO₃) and heated. The basic medium facilitates deprotonation and subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the acetyl carbonyl carbon. This is followed by dehydration to yield the stable 1,2,4-triazole ring.

Detailed Experimental Protocol:

-

Acylation: To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or THF) at 0 °C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up 1: Quench the reaction with cold water. If a precipitate forms, filter the solid, wash with water, and dry. This solid is the 1-acetyl-4-methylthiosemicarbazide intermediate.

-

Cyclization: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (2 M, 2.0 eq). Heat the mixture to reflux (approx. 100 °C) for 3-5 hours.

-

Work-up 2: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~5-6.

-

Isolation: The product, this compound, will precipitate as a white solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this molecule as a synthetic intermediate stems from the reactivity of its functional groups, primarily the thiol/thione moiety.

Key Reactive Center: The Thiol/Thione Group

The sulfur atom is the primary site of reactivity. In the presence of a base, the N-H proton of the thione is readily removed, creating a potent nucleophilic thiolate anion. This anion can participate in a variety of reactions, most commonly S-alkylation .

-

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a base (like K₂CO₃ or NaH) proceeds efficiently to give 3-(alkylthio) derivatives. This reaction is a cornerstone for building molecular complexity and is widely used to link the triazole core to other pharmacophores.[4][5]

Role as a Pharmacophore and Building Block

The 1,2,4-triazole-3-thione scaffold is a well-known pharmacophore that exhibits a broad range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[4] The specific 4,5-dimethyl substitution pattern provides a defined steric and electronic profile that can be exploited in rational drug design.

A particularly noteworthy application is its classification as a "Protein Degrader Building Block" .[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the triazole-thiol could serve as a stable, non-reactive core or linker element, or its S-alkylated derivatives could be used to connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety.

Conclusion

This compound is more than a simple heterocyclic compound; it is a precisely functionalized building block with significant potential. Its defining structural feature is the thiol-thione tautomerism, which heavily favors the thione form and dictates its chemical and spectroscopic behavior. Well-established synthetic routes make it readily accessible for research. The reactivity of the thione group, particularly towards S-alkylation, combined with the inherent biological relevance of the triazole core, positions this molecule as a valuable tool for professionals in drug discovery, chemical biology, and materials science.

References

- 1. 4,5-dimethyl-4h-1,2,4-triazole-3- Thiol at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL | 38942-50-6 [amp.chemicalbook.com]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides an in-depth exploration of the primary synthesis pathway for 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, a member of the pharmacologically significant 1,2,4-triazole-3-thione class of heterocyclic compounds. The 1,2,4-triazole nucleus is a foundational scaffold in numerous therapeutic agents, valued for its broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis route detailed herein is a robust and widely adopted two-step process, beginning with the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses process optimization, offering researchers and drug development professionals a practical and scientifically grounded resource for the synthesis of this valuable compound.

Introduction: The Significance of the 1,2,4-Triazole-3-thione Scaffold

The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry, largely due to its unique combination of features: it is a stable aromatic system, capable of participating in hydrogen bonding as both a donor and acceptor, and its steric and electronic properties can be readily modulated through substitution. The incorporation of a thione (or its tautomeric thiol) group at the 3-position further enhances its utility. This sulfur-containing functional group not only contributes directly to the biological activity profile but also serves as a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for drug discovery programs.[3]

This compound is a specific analogue within this class. The synthesis pathway is a classic example of heterocyclic chemistry, relying on the principles of nucleophilic addition and intramolecular cyclization. A critical aspect of this molecule is its existence in a thione-thiol tautomerism. While often named as the "3-thiol," it predominantly exists in the more stable thione form in the solid state, an equilibrium that is crucial for its reactivity and biological interactions.

The Principal Synthetic Pathway: A Two-Step Approach

The most efficient and common route to this compound involves two sequential, high-yielding steps. The overall strategy is to first construct a linear precursor, 1-acetyl-4-methylthiosemicarbazide, which contains all the necessary atoms for the target heterocycle. This precursor is then induced to cyclize under basic conditions.

Caption: Overall two-step synthesis pathway.

Mechanistic Insights and Experimental Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Each step and choice of reagent is deliberate.

Step 1: Formation of 1-Acetyl-4-methylthiosemicarbazide

This reaction is a classic nucleophilic addition. The terminal nitrogen of acetohydrazide acts as the nucleophile, attacking the highly electrophilic carbon atom of the methyl isothiocyanate.

-

Causality of Reagent Choice: Acetohydrazide provides the N-N backbone and the C5-methyl group of the final triazole ring. Methyl isothiocyanate serves as the source for the C3-sulfur, the N4-nitrogen, and the N4-methyl group.

-

Mechanism: The lone pair of electrons on the terminal NH₂ group of acetohydrazide attacks the central carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen of the isothiocyanate group, resulting in the stable thiosemicarbazide adduct. The reaction is typically conducted in a protic solvent like ethanol, which can facilitate proton transfer.

Step 2: Base-Catalyzed Intramolecular Cyclization

This is the critical ring-forming step. The use of a strong base in an aqueous medium under reflux provides the necessary conditions for cyclization and subsequent dehydration.

-

Expertise in Action - Why Base Catalysis?: An aqueous base, such as sodium hydroxide, performs two key functions.[4][5] First, it deprotonates the N2-amide proton of the thiosemicarbazide, which is the most acidic proton next to the acetyl carbonyl group. This deprotonation generates a highly reactive nucleophilic anion.

-

Trustworthiness of the Protocol: This anionic nitrogen then performs an intramolecular nucleophilic attack on the electrophilic carbon of the acetyl carbonyl group. This forms a five-membered tetrahedral intermediate. The system is self-validating because this intramolecular cyclization is kinetically and thermodynamically favored over potential side reactions like hydrolysis under these conditions. The subsequent collapse of this intermediate, driven by the reformation of the carbonyl and the elimination of a hydroxide ion, is followed by a final dehydration step (loss of water) to yield the aromatic and highly stable 1,2,4-triazole ring.[1][6]

Caption: Mechanism of base-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from common methodologies for this class of compounds.[1][6][7] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Part A: Synthesis of 1-Acetyl-4-methylthiosemicarbazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetohydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Reaction Initiation: To the stirring solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The white crystalline product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: Place the dried 1-acetyl-4-methylthiosemicarbazide (0.08 mol) from Part A into a 250 mL round-bottom flask.

-

Cyclization: Add an 8% aqueous solution of sodium hydroxide (100 mL).[4] Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Product Precipitation: After reflux, cool the reaction mixture to room temperature. The solution should be clear. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate of the product will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

-

Final Drying: Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound as a crystalline solid. Dry the final product in a vacuum oven.

Data Presentation and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Expected Product Characteristics

| Parameter | Expected Value | Rationale / Notes |

| Molecular Formula | C₄H₇N₃S | Based on the structure. |

| Molecular Weight | 129.18 g/mol | Calculated from the molecular formula. |

| Typical Yield | 65-80% | Yields for this class of reaction are generally good.[6] |

| Appearance | White to off-white crystalline solid | Common for triazole-thiones. |

| Melting Point | Varies | Highly dependent on purity. Should be a sharp range. |

Expected Spectroscopic Data

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks such as N-H stretching (around 3200-3100), C=N stretching (around 1600), and the C=S (thione) band (around 1280-1250).[1]

-

¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the two methyl groups: a singlet for the C5-CH₃ and a singlet for the N4-CH₃. A broad singlet at the downfield region (around 13-14 ppm) is characteristic of the N-H/S-H proton, confirming the thione-thiol tautomerism.[1][8]

-

Elemental Analysis: The calculated percentages of C, H, and N should match the experimental findings within an acceptable margin of error (±0.4%).[1]

Modern Enhancements: Microwave-Assisted Synthesis

To align with the principles of green chemistry and to accelerate reaction times, the base-catalyzed cyclization step is highly amenable to microwave irradiation.

-

Rationale: Microwave heating can dramatically reduce the reaction time from several hours to a matter of minutes.[7][9] This is due to the efficient and direct heating of the polar solvent and reactants, leading to a rapid increase in reaction rate.

-

Protocol Adaptation: The reaction can be performed in a dedicated microwave synthesis reactor using a sealed vessel. A mixture of the thiosemicarbazide intermediate in aqueous KOH (10%) can be irradiated at a set temperature (e.g., 130°C) for 5-10 minutes.[7] Post-reaction workup involving cooling, acidification, and filtration remains the same.

Caption: Comparison of conventional vs. microwave workflow.

Conclusion

The synthesis of this compound via the base-catalyzed cyclization of its thiosemicarbazide precursor is a reliable, high-yielding, and well-documented method. The procedure is robust, the starting materials are readily accessible, and the underlying chemical principles are well-understood. By explaining the causality behind each experimental choice and providing detailed, validated protocols, this guide serves as a practical tool for researchers. The potential for process intensification through techniques like microwave-assisted synthesis further enhances the appeal of this pathway, making it an excellent choice for both small-scale laboratory synthesis and larger-scale production for drug development endeavors.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound this compound (C₄H₇N₃S, Molecular Weight: 129.19 g/mol [1]). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is critically dependent on understanding the thiol-thione tautomerism inherent to this class of molecules. Each section details the theoretical basis for the expected spectral features, outlines standardized experimental protocols for data acquisition, and presents the data in a clear, tabular format. The causality behind spectral assignments is explained, drawing upon authoritative data from closely related analogs to provide a robust analytical framework.

Foundational Chemistry: The Thiol-Thione Tautomerism

A crucial aspect of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The dominant form is highly dependent on the physical state (solid vs. solution) and the solvent's polarity. In the solid state and in polar aprotic solvents like DMSO, the thione form is generally favored due to its ability to form stable hydrogen-bonded dimers and its greater polarity.[2][3] This equilibrium is the single most important factor in interpreting the compound's spectroscopic data, as the two forms present distinct spectral signatures.

Caption: Thiol-Thione tautomeric equilibrium in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, ¹H NMR is particularly effective at identifying the dominant tautomeric form through the chemical shift of the labile proton (N-H vs. S-H).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity stabilizes the thione tautomer, and it effectively solubilizes the compound while shifting the residual water peak away from signals of interest.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Interpretation and Predicted Spectrum

The predicted spectrum in DMSO-d₆ is dominated by signals corresponding to the thione tautomer .

-

N-H Proton (H1): The most diagnostic signal is a broad singlet expected in the highly deshielded region of δ 13.0-14.0 ppm .[2][4] This significant downfield shift is characteristic of a thioamide N-H proton involved in hydrogen bonding. The absence of a signal in the typical S-H region (δ 1-4 ppm) is strong evidence for the predominance of the thione form.

-

N-CH₃ Protons (H4): The methyl group attached to the nitrogen atom (N4) is expected to appear as a sharp singlet around δ 3.4-3.6 ppm .

-

C-CH₃ Protons (H5): The methyl group attached to the carbon atom (C5) will resonate further upfield as a sharp singlet, predicted to be in the range of δ 2.2-2.4 ppm .

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 13.0 - 14.0 | Broad Singlet | 1H |

| N-CH₃ | 3.4 - 3.6 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. The chemical shift of the C3 carbon is a definitive marker for distinguishing between the thione and thiol tautomers.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus at approximately 100 MHz.

-

Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a higher number of scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

-

Referencing: Calibrate the chemical shifts to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Interpretation and Predicted Spectrum

The predicted ¹³C NMR spectrum further corroborates the dominance of the thione tautomer.

-

C=S Carbon (C3): The most downfield and characteristic signal is that of the thiocarbonyl carbon. This peak is expected to appear at δ ~168-170 ppm .[2] A C-S single bond in the thiol form would resonate significantly further upfield.

-

C=N Carbon (C5): The carbon atom at position 5, substituted with a methyl group, is part of a C=N double bond within the triazole ring. Its resonance is predicted to be in the range of δ 145-150 ppm .

-

N-CH₃ Carbon: The carbon of the N-methyl group is expected at δ ~30-35 ppm .

-

C-CH₃ Carbon: The carbon of the C-methyl group is anticipated to be the most upfield signal, at δ ~10-14 ppm .

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (C3) | 168.0 - 170.0 |

| C=N (C5) | 145.0 - 150.0 |

| N-CH₃ | 30.0 - 35.0 |

| C-CH₃ | 10.0 - 14.0 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint." It is highly effective for identifying key functional groups and confirming the tautomeric form in the solid state.

Experimental Protocol: IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to achieve a high-quality spectrum.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum of the solid sample is expected to be consistent with the thione structure.

-

N-H Stretch: A broad absorption band is predicted between 3100-3400 cm⁻¹ , indicative of an N-H group involved in intermolecular hydrogen bonding.[2][3]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2900-2990 cm⁻¹ ) arise from the C-H stretching vibrations of the two methyl groups.

-

S-H Stretch (Absence): The absence of a weak, sharp band in the 2550-2600 cm⁻¹ region is a strong indicator that the thiol tautomer is not significantly present.[3]

-

C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[3]

-

Thioamide Bands (N-C=S): The thione group gives rise to several characteristic bands in the fingerprint region. A prominent band, often referred to as the "thioamide I" band, is expected around 1250–1340 cm⁻¹ , which has significant C=S stretching character.[2]

Table 3: Predicted Key IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2900 - 2990 | Medium, Sharp |

| C=N Stretch | 1600 - 1650 | Strong |

| N-C=S Stretch | 1250 - 1340 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce the structure through fragmentation analysis.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

-

Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Scan a mass range from m/z 50 to 500.

-

Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) at m/z 130 for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to observe different fragmentation pathways.

Data Interpretation and Predicted Spectrum

-

Molecular Ion: In ESI positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 130 .

-

Fragmentation Pattern: The fragmentation of 1,2,4-triazole-3-thiones can proceed through several pathways.[5][6] A plausible fragmentation cascade for the [M+H]⁺ ion involves initial cleavages around the triazole ring. Common losses include neutral molecules like hydrogen isothiocyanate (HNCS) or cleavage of the methyl groups.

Caption: Plausible ESI-MS fragmentation pathways for protonated this compound.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Assignment |

| 130 | [M+H]⁺ (Protonated Molecular Ion) |

| 115 | [M+H - CH₃]⁺ (Loss of a methyl radical) |

| 71 | [M+H - HNCS]⁺ (Loss of hydrogen isothiocyanate) |

Conclusion

The spectroscopic profile of this compound is definitively characterized by the dominance of its thione tautomer in common analytical conditions. Key identifying features include the highly deshielded N-H proton signal above 13 ppm in ¹H NMR, the thiocarbonyl C=S resonance near 169 ppm in ¹³C NMR, and the strong N-H and N-C=S vibrational bands in the IR spectrum, coupled with the absence of an S-H signal. Mass spectrometry confirms the molecular weight with a protonated ion at m/z 130 and shows characteristic fragmentation patterns involving losses of HNCS and methyl radicals. This guide provides a robust, reference-based framework for the confident identification and characterization of this compound.

References

-

Varinskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research. [Link]

-

Fahim, A. M., et al. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. ResearchGate. [Link]

-

Gomha, S. M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. [Link]

-

¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). ResearchGate. [Link]

-

Varinskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Sapienza University of Rome. [Link]

-

Al-Salim, R. I., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Black, P. J., et al. (1969). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Demirtas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

-

Yurttas, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). [Link]

Sources

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 38942-50-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for successful experimental design, formulation development, and synthesis protocols. This document synthesizes available data with established chemical principles to offer field-proven insights into the compound's behavior in various environments. Detailed, self-validating experimental protocols for determining solubility and assessing stability are provided, underpinned by an explanation of the causality behind key procedural steps.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound featuring a five-membered 1,2,4-triazole ring. This core structure is a key pharmacophore found in a wide array of therapeutic agents, known to exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of a thiol (-SH) group at the 3-position and methyl groups at the 4- and 5-positions defines its specific chemical character and reactivity. The thiol group, in particular, serves as a crucial reactive handle for synthetic modifications and is central to the compound's tautomeric nature[2]. An accurate characterization of its solubility and stability is therefore not merely academic but a prerequisite for its practical application in drug discovery and materials research.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 38942-50-6 | [3][4][5][6] |

| Molecular Formula | C₄H₇N₃S | [4][5][6] |

| Molecular Weight | 129.18 g/mol | [4][5] |

| Appearance | White to off-white solid | [5][7] |

| Melting Point | 210 °C (recrystallized from ethanol) | [5][8] |

| Predicted pKa | 9.80 ± 0.20 | [5][8] |

Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains both polar (the triazole ring, the thiol/thione group) and non-polar (two methyl groups) functionalities.

Aqueous and Organic Solubility

Quantitative data from computational models predict a significant water solubility for this compound. Commercial suppliers also provide qualitative descriptions of its solubility.

| Solvent | Solubility | Notes | Source(s) |

| Water | 31,432 mg/L (Predicted) | High aqueous solubility is expected due to the polar triazole ring. | [3][7] |

| Organic Solvents | Soluble | Generally soluble in common organic solvents. | [7] |

| Acetone | Soluble (2.5%) | Data for the related analog 4-Methyl-4H-1,2,4-triazole-3-thiol. | [9] |

| Ethanol | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures. | [5][10][11] |

| DMSO | Soluble | A related compound, 4-amino-5-(phenyl) 4H-1,2,4-triazole-3-thiol, shows excellent solubility in DMSO. | [12] |

Factors Influencing Solubility

-

pH: The thiol group (-SH) has a predicted pKa of approximately 9.80[5][8]. In basic solutions (pH > 10), the thiol group will deprotonate to form the more polar thiolate anion (-S⁻), which is expected to significantly increase its solubility in aqueous media. Conversely, in acidic solutions, the molecule remains protonated and its solubility is primarily dictated by the polarity of the triazole ring.

-

Temperature: As with most solid compounds, the solubility of this compound in most solvents is expected to increase with temperature. This principle is utilized in its recrystallization from ethanol[5][10][11].

-

Thiol-Thione Tautomerism: This compound exists as an equilibrium between the thiol and thione forms[2]. The thione tautomer (C=S), which is generally predominant in 3-mercapto-1,2,4-triazoles, possesses a larger dipole moment and may exhibit different solvation properties than the thiol form[2][13]. This equilibrium can be influenced by the solvent environment.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijsr.net [ijsr.net]

- 3. This compound (38942-50-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL | 38942-50-6 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4,5-dimethyl-4h-1,2,4-triazole-3- Thiol at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. 4,5-DIMETHYL-4H-(1,2,4)TRIOZOLE-3-THIOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 13. benchchem.com [benchchem.com]

Introduction: The 1,2,4-Triazole-3-thiol Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Scaffold, Centered on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutically important agents.[1] Its metabolic stability, capacity for hydrogen bonding, and rigid structure enable high-affinity interactions with a wide range of biological targets.[2] Within this class, the 1,2,4-triazole-3-thiol (and its thione tautomer) moiety is of particular interest, serving as a versatile pharmacophore for developing agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4]

This technical guide provides a comprehensive exploration of the biological activities associated with the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. While using the specific compound This compound as a foundational example, we will synthesize broader insights from structurally related analogues to elucidate the key structure-activity relationships and mechanisms of action that drive the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these heterocyclic compounds.

Core Chemistry: Synthesis and Physicochemical Properties

The biological activity of 1,2,4-triazole-3-thiols is intrinsically linked to their chemical structure, particularly the thione-thiol tautomerism. This equilibrium allows the molecule to exist in two forms, influencing its ability to act as a hydrogen bond donor or acceptor and to coordinate with metal ions in enzyme active sites.[5]

Rationale for Synthesis: The Thiosemicarbazide Cyclization Pathway

The most common and efficient method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][6] This approach is favored for its high yields and the relative accessibility of starting materials. The causality of this pathway is straightforward: an acyl or alkyl hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. The subsequent exposure to a basic medium (e.g., aqueous NaOH) induces cyclization by removing a molecule of water, leading to the stable five-membered triazole ring.[7][8]

Spectrum of Biological Activity

The 1,2,4-triazole-3-thiol scaffold has been identified as a versatile platform for developing agents with a broad range of biological effects. The nature and position of the substituents at the N-4 and C-5 positions significantly modulate the potency and selectivity of these activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties, with several compounds like fluconazole and itraconazole being mainstays in clinical practice.[9] The primary mechanism for antifungal action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole nitrogen atom (N-4) coordinates with the heme iron atom in the enzyme's active site, disrupting the demethylation of lanosterol and leading to the accumulation of toxic sterol precursors. This compromises membrane integrity and fluidity, ultimately inhibiting fungal growth.[10][11]

In addition to antifungal effects, many 1,2,4-triazole-3-thiol derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] While the exact mechanism can vary, it is often proposed that these compounds interfere with essential cellular processes such as DNA replication by inhibiting enzymes like DNA gyrase.[2]

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

| Compound | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | Antifungal activity noted | [14] |

| 4-R-5-substituted-1,2,4-triazole-3-thiols | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | MIC: 31.25 - 62.5 | [15] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, superior to streptomycin in some cases | [12] |

| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4c) | Staphylococcus aureus | 16 | [13] |

| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4e) | Escherichia coli | 25 |[13] |

Anticancer and Cytotoxic Activity

The 1,2,4-triazole-3-thiol scaffold is a promising platform for the development of novel anticancer agents.[16] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, colon, and pancreatic cancer.[17][18] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like p53 and caspases, inhibition of key signaling pathways involved in cell proliferation, and disruption of cell migration.[17][18]

For instance, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have been shown to inhibit the migration of highly invasive triple-negative breast cancer cells, suggesting potential as antimetastatic agents.[17] The ability of the triazole ring to interact with various biomolecular targets makes it a valuable component in the design of targeted cancer therapies.[2]

Table 2: In Vitro Anticancer Activity of Representative 1,2,4-Triazole-3-thiol Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 2 - 17 | [17] |

| 4,5-disubstituted-1,2,4-triazole-3-thiols (compounds 5c, 5d, 6a) | Crown Gall Tumors (Potato Disc Assay) | 75% tumor inhibition | [1][6] |

| N-Mannich base of 1,2,4-triazole-3-thione (compound 6) | Gastrointestinal (EPG, Caco-2) | Good cytotoxic activity | [18] |

| 4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c) | Colon Cancer (HCT 116) | 4.363 |[3] |

Enzyme Inhibition

Beyond CYP51, 1,2,4-triazole-3-thiol derivatives have been identified as inhibitors of various other enzymes implicated in disease. This inhibitory activity is often attributed to the scaffold's ability to chelate metal ions within the enzyme's active site or form hydrogen bonds with key amino acid residues.[2]

Notable examples include the inhibition of:

-

Cholinesterases (AChE and BChE): Relevant for the treatment of Alzheimer's disease.[19][20]

-

α-Glucosidase: A target for managing type 2 diabetes.[19]

-

Urease and Lipoxygenase (LOX): Implicated in bacterial pathogenesis and inflammation, respectively.[19]

The development of potent and selective enzyme inhibitors from this class of compounds represents a significant area of research.[19]

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The following methodologies represent field-proven approaches for evaluating the core biological activities of 1,2,4-triazole-3-thiol derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a robust preliminary screening of a compound's antimicrobial activity. The causality is based on the principle that a diffusible antimicrobial agent will create a zone of inhibition where microbial growth is prevented.

Step-by-Step Methodology:

-

Preparation of Media: Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions. Allow plates to solidify in a sterile environment.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the inoculated agar plates.

-

Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[1] Add a fixed volume (e.g., 100 µL) of the compound solution into a well.

-

Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic/antifungal (e.g., Streptomycin, Fluconazole) as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[21]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole-3-thiol derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Conclusion and Future Directions

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold, with this compound as a representative member, is a remarkably versatile and biologically active chemical entity. The extensive body of research highlights its significant potential in developing new therapeutic agents, particularly in the areas of infectious diseases and oncology.[1][3][16] The thione-thiol tautomerism and the capacity for substitution at the N-4 and C-5 positions provide a rich molecular landscape for modulating biological activity and optimizing drug-like properties.

Future research should focus on several key areas:

-